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Compound of Interest

Compound Name: 4-Fluorophenylacetic acid

Cat. No.: B049661

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 4-
Fluorophenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals,
including fluorinated anesthetics. The following sections detail the Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. Below are the *H and 3C NMR data for 4-Fluorophenylacetic acid.

1H NMR Data

The 'H NMR spectrum provides information about the chemical environment of the hydrogen
atoms in the molecule.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
11.0 (variable) Singlet 1H -COOH

) Ar-H (ortho to
7.23 Multiplet 2H
CH2COOH)

7.01 Multiplet 2H Ar-H (ortho to F)
3.61 Singlet 2H -CH:-

Table 1: *H NMR data for 4-Fluorophenylacetic acid.

13C NMR Data

The 13C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (8) ppm Assighment
178.0 -COOH

162.0 (d, J = 245 Hz) C-F

131.0 (d, J = 3 H2) C-CH2COOH

130.5 (d, J = 8 Hz)

Ar-CH (ortho to CH2COOH)

115.5 (d, J = 21 Hz)

Ar-CH (ortho to F)

40.0

-CHz-

Table 2: 13C NMR data for 4-Fluorophenylacetic acid.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A 5-10 mg sample of 4-Fluorophenylacetic acid is dissolved in

approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCIs) or dimethyl
sulfoxide-de (DMSO-ds), in a standard 5 mm NMR tube. A small amount of tetramethylsilane
(TMS) may be added as an internal standard for chemical shift referencing (& = 0.00 ppm).
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Instrumentation and Data Acquisition: Spectra are typically acquired on a 400 MHz or 500 MHz
NMR spectrometer. For *H NMR, a standard single-pulse experiment is used. For 33C NMR, a
proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each
unique carbon atom. Key acquisition parameters include a sufficient number of scans to
achieve a good signal-to-noise ratio, an appropriate spectral width to encompass all signals,
and a relaxation delay to ensure quantitative measurements if desired.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Wavenumber

(cm—9) Intensity Vibrational Mode Functional Group
3300-2500 Strong, Broad O-H stretch Carboxylic Acid
1705 Strong C=0 stretch Carboxylic Acid
1600, 1510, 1420 Medium C=C stretch Aromatic Ring

1220 Strong C-O stretch Carboxylic Acid
1160 Strong C-F stretch Aryl Fluoride

930 Medium, Broad O-H bend Carboxylic Acid

Table 3: FT-IR data for 4-Fluorophenylacetic acid.

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation: For a solid sample like 4-Fluorophenylacetic acid, the KBr pellet method
is commonly used. A small amount of the finely ground sample (1-2 mg) is intimately mixed with
approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then
pressed under high pressure in a die to form a transparent pellet. Alternatively, Attenuated Total
Reflectance (ATR) FT-IR can be used, where a small amount of the solid sample is placed
directly on the ATR crystal.
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Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier Transform
Infrared (FT-IR) spectrometer. A background spectrum of the KBr pellet or the empty ATR
crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum
is typically scanned over the range of 4000 to 400 cm~1,

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It provides
information about the molecular weight and fragmentation pattern of a molecule.

mlz Relative Intensity (%) Proposed Fragment
154 40 [M]* (Molecular lon)
109 100 [M - COOH]*

83 20 [CeHaF]*

Table 4: Mass spectrometry data for 4-Fluorophenylacetic acid.

Experimental Protocol for Mass Spectrometry

Sample Introduction and lonization: The sample can be introduced into the mass spectrometer
via direct infusion or after separation by gas chromatography (GC-MS) or liquid
chromatography (LC-MS). For a relatively volatile compound like 4-Fluorophenylacetic acid,
GC-MS with electron ionization (El) is a common method. In El, the sample is bombarded with
high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge
ratio by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each
ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualizations
Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Key Fragmentation Pathways in Mass Spectrometry

Caption: Primary fragmentation pathways of 4-Fluorophenylacetic acid in EI-MS.

« To cite this document: BenchChem. [Spectroscopic Profile of 4-Fluorophenylacetic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b049661#spectroscopic-data-of-4-fluorophenylacetic-

acid-nmr-ir-mass-spec]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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